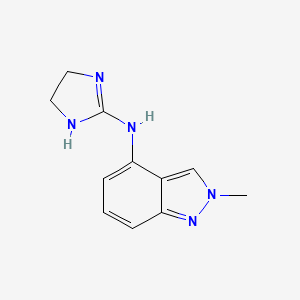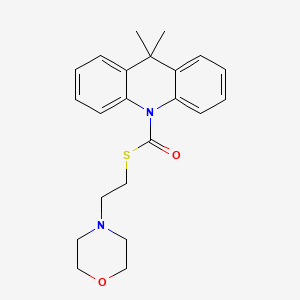
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester is a Drug / Therapeutic Agent.
Scientific Research Applications
Drug-Nucleic Acid Interactions
- Acridine derivatives like 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide have shown potential in antitumor activity through intercalative binding with DNA. This interaction has been studied using quantum mechanical methods to understand the binding sites and relative stability of acridine-base pair complexes (Shukla & Tiwari, 2009).
Chemiluminescence Applications
- Aryl esters of acridinium acid, including those substituted at the benzene ring, demonstrate notable chemiluminescent properties in various solvents. These properties depend on solvent polarity, nucleophilicity, and the nature and concentration of bases and oxidants (Krzymiński et al., 2010).
Synthesis and Molecular Structure
- Synthesis of N,N-Dialkyl-9-oxoacridine-10(9H)-carbothioamides has been achieved, providing insights into the chemical properties and potential applications of acridine derivatives (Kobayashi, Nakagawa, & Yuba, 2013).
- The molecular structure of acridine derivatives, particularly those being evaluated as potential anti-cancer agents, has been determined through X-ray crystallography. This research offers implications for models of DNA-binding (Hudson et al., 1987).
Luminescence and Stability
- Studies on hydroxamic acids linked to acridinecarboxylic acid through a pseudo-ester function have shown various effects on the luminescence yield and stability of the molecule. This research aids in understanding and improving chemiluminescent labels (Renotte et al., 2000).
Biological Activities
- Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) have been synthesized and evaluated for topical drug delivery, demonstrating the potential for improved therapeutic application (Rautio et al., 2000).
properties
CAS RN |
38420-61-0 |
|---|---|
Product Name |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester |
Molecular Formula |
C22H26N2O2S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
S-(2-morpholin-4-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C22H26N2O2S/c1-22(2)17-7-3-5-9-19(17)24(20-10-6-4-8-18(20)22)21(25)27-16-13-23-11-14-26-15-12-23/h3-10H,11-16H2,1-2H3 |
InChI Key |
AMWSLIXSLYDPNY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



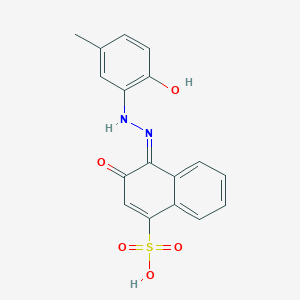
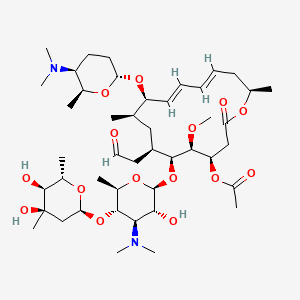
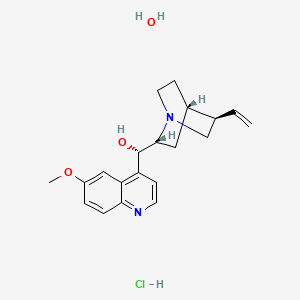
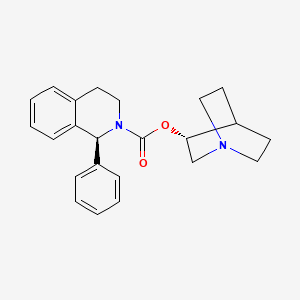
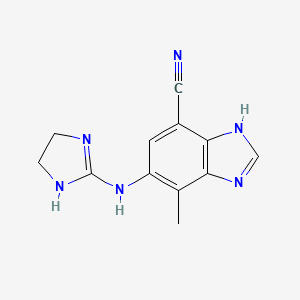
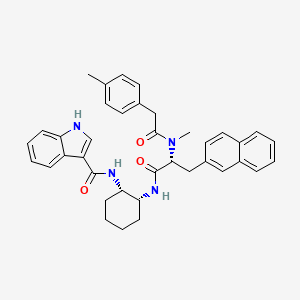
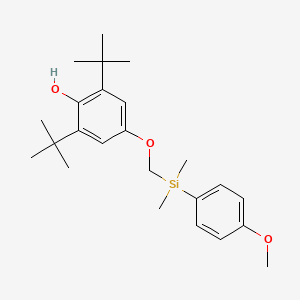
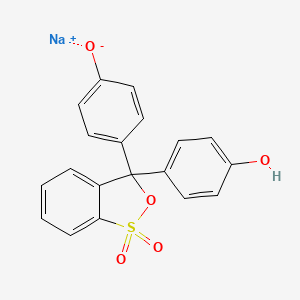
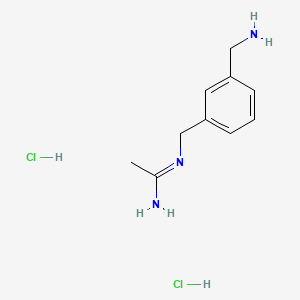
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
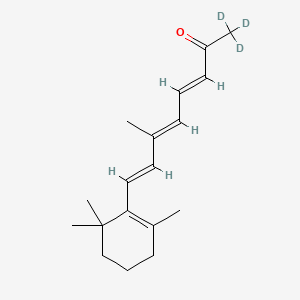
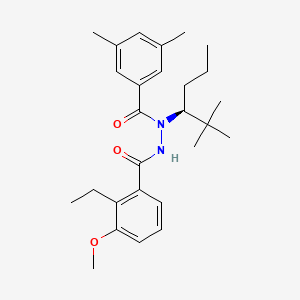
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)
